ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
説明
Ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866134-50-1) is a substituted 1,4-benzoxazine derivative characterized by:
- Position 4: A methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent.
- Position 6: A 2-methoxy-2-oxoethyl (-CH₂COOMe) group, contributing both ester and ketone functionalities.
特性
IUPAC Name |
ethyl 6-(2-methoxy-2-oxoethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-4-22-15(18)13-9-16(24(3,19)20)11-7-10(8-14(17)21-2)5-6-12(11)23-13/h5-7,13H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJKCSSIOFPQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)CC(=O)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, also known as CAS No. 866134-46-5, is a compound belonging to the benzoxazine class of heterocyclic compounds. This class is recognized for its diverse biological activities, including anticancer properties. The molecular formula of this compound is C15H19NO7S, with a molecular weight of 357.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO7S |
| Molecular Weight | 357.38 g/mol |
| CAS Number | 866134-46-5 |
Biological Activity Overview
The biological activity of ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been primarily investigated in the context of its anticancer properties. Recent studies have shown that compounds in the benzoxazine class exhibit significant anti-proliferative effects against various cancer cell lines.
Anticancer Activity
A notable study evaluated a series of benzoxazine derivatives for their anti-proliferative effects on several cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The compound demonstrated an IC50 range of 7.84–16.2 µM , indicating potent anticancer activity against these cell lines .
Structure–Activity Relationship (SAR) Findings:
- Electron-Dongating Groups: The introduction of electron-donating groups at the para-position on the aromatic ring significantly enhanced anticancer activity compared to electron-withdrawing groups.
- Hydroxyl Groups: Compounds with hydroxyl groups exhibited superior efficacy due to potential hydrogen bonding interactions with target sites.
- Key Substituents: The presence of specific substituents such as -NH₂ at the para position on ring C was associated with improved inhibition rates against MDA-MB-231 and PC-3 cell lines .
The precise mechanism by which ethyl 6-(2-methoxy-2-oxoethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its anticancer effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of angiogenesis.
- Modulation of hypoxia-induced gene expression.
- Interaction with retinoic acid receptor-related orphan receptors (ROR) to enhance T-cell activity in tumor microenvironments .
Case Studies
Several case studies have highlighted the potential of benzoxazine derivatives in cancer therapy:
-
Study on MDA-MB-231 Cells:
- Findings: Compound showed a 78% inhibition rate against breast cancer cells.
- Conclusion: Suggests that structural modifications can lead to enhanced therapeutic efficacy.
-
Prostate Cancer Study (PC-3 Cells):
- Findings: Compound exhibited up to 98% inhibition in cell proliferation assays.
- Conclusion: Indicates strong potential for development into a therapeutic agent for prostate cancer treatment.
類似化合物との比較
Substituent Variations at Position 4
The methylsulfonyl group at position 4 distinguishes the target compound from analogs with alternative substituents:
Substituent Variations at Position 6
The 2-methoxy-2-oxoethyl group at position 6 contrasts with other common substituents:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
